molecular formula C9H8Cl2O2 B183841 3-(3,5-Dichlorophenyl)propanoic acid CAS No. 95333-95-2

3-(3,5-Dichlorophenyl)propanoic acid

Cat. No. B183841
CAS RN: 95333-95-2
M. Wt: 219.06 g/mol
InChI Key: GQICJNXGCGRFBA-UHFFFAOYSA-N
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Patent
US04992459

Procedure details

Reaction of 3,5-dichlorocinnamic acid (22.9 g, 0.106 mol) and 3 g palladium/carbon substantially as above yielded 23 g (99%) of 3-(3',5'-dichlorophenyl)propanoic acid as an oil.
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([Cl:13])[CH:12]=1)[CH:5]=[CH:6][C:7]([OH:9])=[O:8]>[Pd]>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:5][CH2:6][C:7]([OH:9])=[O:8])[CH:10]=[C:11]([Cl:13])[CH:12]=1

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
ClC=1C=C(C=CC(=O)O)C=C(C1)Cl
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.